3',5'-Dimethyl-2,2,2-trifluoroacetophenone

Description

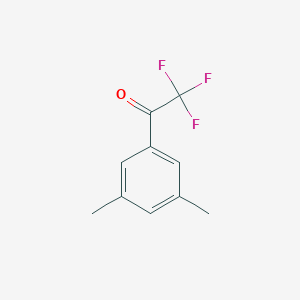

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGZINXNLJBXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374440 | |

| Record name | 3',5'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132719-10-9 | |

| Record name | 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132719-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132719-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis methods for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The document details the prevalent synthetic routes, including Friedel-Crafts acylation and Grignard-based methodologies. Emphasis is placed on providing detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to facilitate practical application in a laboratory setting.

Introduction

This compound, with the CAS Number 132719-10-9, is a key building block in the synthesis of various organic molecules.[1] The presence of the trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity in pharmaceutical compounds. This guide explores the two principal synthetic strategies for obtaining this valuable compound.

Primary Synthesis Methods

The synthesis of this compound is predominantly achieved through two well-established organic chemistry reactions: Friedel-Crafts acylation and Grignard reagent-based synthesis.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dimethylbenzene (m-xylene), with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

The overall reaction is as follows:

Caption: Friedel-Crafts acylation of m-xylene.

A common Lewis acid used for this transformation is aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich aromatic ring of m-xylene.

The following protocol is a representative procedure adapted from general Friedel-Crafts acylation methods.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 eq) dropwise to the stirred suspension.

-

Addition of Aromatic Substrate: After the addition of the anhydride, add 1,3-dimethylbenzene (m-xylene) (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Method 2: Grignard Reagent-Based Synthesis

An alternative route to this compound involves the use of a Grignard reagent. This method is particularly useful when the aromatic ring is substituted with groups that are not compatible with the harsh conditions of Friedel-Crafts acylation. The synthesis proceeds in two main steps: formation of the Grignard reagent and its subsequent reaction with a trifluoroacetylating agent.

The Grignard reagent is prepared by reacting 1-bromo-3,5-dimethylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).

Caption: Formation of the Grignard reagent.

The prepared Grignard reagent is then reacted with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, to yield the desired ketone after an acidic work-up.

Caption: Grignard reaction with an acylating agent.

The following is a representative protocol for the Grignard-based synthesis.

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.1 eq) in a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Slowly add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs, based on the described methods. Please note that yields can vary significantly depending on the specific reaction conditions and scale.

| Synthesis Method | Starting Material | Acylating Agent | Catalyst/Reagent | Typical Yield | Purity | Reference |

| Friedel-Crafts Acylation | 1,3-Dimethylbenzene | Trifluoroacetic Anhydride | AlCl₃ | 60-80% | >95% | Adapted from general procedures[2][4] |

| Grignard-based Synthesis | 1-Bromo-3,5-dimethylbenzene | Ethyl Trifluoroacetate | Mg, THF | 50-70% | >97% | Adapted from analogous reactions |

Conclusion

Both the Friedel-Crafts acylation and Grignard-based synthesis routes offer viable pathways to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups on the aromatic precursor. The Friedel-Crafts approach is more direct, while the Grignard method provides a milder alternative for more complex substrates. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

Physicochemical Properties of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from structurally related analogs and provides general experimental protocols for the determination of key chemical and physical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the potential behavior and characteristics of this compound.

Introduction

This compound is a fluorinated aromatic ketone. The presence of the trifluoromethyl group is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this of considerable interest in medicinal chemistry and materials science. This document outlines its fundamental physicochemical properties, providing a basis for its potential applications.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in public literature. However, by examining structurally similar compounds, we can infer its likely properties. The following table summarizes available data for related acetophenones.

| Property | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 3'-Methyl-2,2,2-trifluoroacetophenone | 2,2,2-Trifluoroacetophenone | This compound (Predicted/Calculated) |

| Molecular Formula | C₈H₃Cl₂F₃O[1][2][3] | C₉H₇F₃O | C₈H₅F₃O[4][5][6] | C₁₀H₉F₃O |

| Molecular Weight | 243.01 g/mol [1][2][7] | 188.16 g/mol | 174.12 g/mol [4][5][6] | 202.17 g/mol [8][9] |

| Boiling Point | 265 °C[2] | 73.5-74.5 °C (at 20 Torr)[10] | 165-166 °C[4][5][11] | No data available |

| Melting Point | No data available | No data available | -40 °C[4] | No data available |

| Density | 1.506 g/cm³[2] | 1.2341 g/cm³[10] | 1.28 g/mL[4] | No data available |

| Refractive Index | 1.4980 to 1.5020[2] | 1.46[10] | n20/D 1.458[5][11] | No data available |

| Solubility | Insoluble in water, soluble in organic solvents (general ketone property).[12][13][14][15] | Soluble in organic solvents (general ketone property).[12] | Low water solubility.[16] | Predicted to have low water solubility and be soluble in common organic solvents.[12][13][14][15] |

| Appearance | Liquid.[3][17] | Colorless to light yellow liquid.[10] | Colorless to light yellow to light orange clear liquid.[4] | Likely a liquid at room temperature. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, standard methodologies for the synthesis and analysis of similar ketones can be applied.

Synthesis

A common route for the synthesis of trifluoroacetophenones involves the Friedel-Crafts acylation or a Grignard reaction. For this compound, a plausible synthetic approach would be the reaction of a Grignard reagent derived from 1-bromo-3,5-dimethylbenzene with trifluoroacetic anhydride.

A general procedure, adapted from the synthesis of a similar compound, 3',5'-dichloro-2,2,2-trifluoroacetophenone, is as follows:

-

Grignard Reagent Formation: React 1-bromo-3,5-dimethylbenzene with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent.

-

Acylation: Cool the Grignard reagent solution to a low temperature (typically -78 °C) and slowly add trifluoroacetic anhydride.

-

Quenching and Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Determination of Physicochemical Properties

The following are standard experimental methods to determine the key physicochemical properties of a novel compound like this compound.

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the substance melts is recorded.

-

Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. For small quantities, a micro boiling point apparatus can be used.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Measured using a refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

-

Solubility: Determined by adding a known amount of the compound to a known volume of solvent (e.g., water, ethanol, DMSO) and observing the point at which no more solute dissolves. This can be quantified using techniques like UV-Vis spectroscopy or HPLC.

-

pKa: Can be determined by potentiometric titration or spectrophotometric methods, which involve monitoring changes in pH or absorbance as a function of added acid or base.

Logical Workflow for Compound Characterization

As no specific signaling pathways involving this compound have been identified, a general workflow for the characterization of a novel chemical entity is presented below.

Workflow for characterization of a new chemical entity.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a solid foundation for its study by presenting data from analogous compounds and outlining standard experimental procedures for its synthesis and characterization. The provided workflow for novel compound characterization offers a roadmap for further investigation into its biological and pharmacological properties. As a fluorinated ketone, this compound holds potential for applications in medicinal chemistry and materials science, warranting further empirical investigation.

References

- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. 3\',5\'-Dichloro-2,2,2-Trifluoroacetophenone CAS No.:Â 130336-16-2 Wholesaler [qinmuchem.com]

- 3. 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 130336-16-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3',5'-Dichloro-2,2,2-trifluoroacetophenone 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 2758666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2',3'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 24726827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3'-METHYL-2,2,2-TRIFLUOROACETOPHENONE CAS#: 1736-06-7 [m.chemicalbook.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 13. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 130336-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to 3',5'-Dimethyl-2,2,2-trifluoroacetophenone

This technical guide provides a comprehensive overview of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, a representative synthesis protocol, and discusses its potential applications within the broader context of medicinal chemistry.

Core Compound Identifiers and Properties

This compound is a specialized organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Identifier Type | Value |

| CAS Number | 132719-10-9[1] |

| IUPAC Name | 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone[1] |

| Molecular Formula | C₁₀H₉F₃O[1] |

| Synonyms | This compound |

| InChI | InChI=1S/C10H9F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12,13)/h3-5H,1-2H3[1] |

| InChIKey | SOGZINXNLJBXMX-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)C(F)(F)F)C[1] |

| Physicochemical Property | Value |

| Molecular Weight | 202.17 g/mol [1] |

| XLogP3-AA (Lipophilicity) | 3.5[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1[1] |

| Exact Mass | 202.06054939 Da[1] |

| Topological Polar Surface Area | 17.1 Ų[1] |

Synthesis Methodology

Representative Experimental Protocol: Friedel-Crafts Acylation of m-Xylene

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Trifluoroacetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Acylating Agent: Trifluoroacetic anhydride (1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Addition of Substrate: A solution of m-xylene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and 1M HCl. The mixture is stirred until all solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, the broader class of trifluoromethyl ketones represents a significant area of interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Trifluoromethyl ketones are particularly recognized as potent inhibitors of various enzymes, especially proteases and esterases. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. This allows the ketone to form a stable tetrahedral intermediate with nucleophilic residues (like serine, cysteine, or threonine) in the active site of an enzyme, mimicking the transition state of substrate hydrolysis and thereby inhibiting the enzyme.

Caption: Mechanism of enzyme inhibition by trifluoromethyl ketones.

Given these properties, this compound can be considered a valuable building block for the synthesis of novel therapeutic agents. Its structural features could be exploited in the design of inhibitors for various enzymes implicated in disease. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full potential in drug discovery.

References

An In-depth Technical Guide to the Solubility of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. Due to the limited availability of direct experimental data for this specific compound, this document outlines a predictive approach based on its molecular structure and the principle of "like dissolves like." Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility in various organic solvents, equipping researchers with the necessary methodologies to generate precise solubility data. This guide is intended to be a valuable resource for professionals in chemistry, pharmacology, and materials science who are working with or developing applications for this compound.

Introduction

This compound is a fluorinated aromatic ketone of interest in various fields of chemical research and development, including as a potential building block in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the absence of readily available quantitative solubility data by providing a theoretical framework for predicting its solubility and offering detailed experimental procedures for its empirical determination.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first understand its key physicochemical properties. While specific experimental data for this compound is scarce, we can infer its properties from its molecular structure and data available for its isomers, such as 2',3'-dimethyl-2,2,2-trifluoroacetophenone and 3',4'-dimethyl-2,2,2-trifluoroacetophenone.[1][2]

Molecular Structure:

The molecule possesses a trifluoromethyl group (-CF3), a ketone group (C=O), and a dimethyl-substituted phenyl ring. The highly electronegative fluorine atoms in the trifluoromethyl group and the oxygen atom in the carbonyl group introduce significant polarity. However, the aromatic ring and the two methyl groups contribute to the molecule's nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₉F₃O | Based on its chemical structure. |

| Molecular Weight | 202.17 g/mol | Calculated from the molecular formula.[1][2] |

| Polarity | Moderately Polar | The presence of the polar trifluoroacetyl group is balanced by the nonpolar dimethylphenyl group.[3] |

| Hydrogen Bond Acceptor | Yes (Carbonyl Oxygen) | The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[2] |

| Hydrogen Bond Donor | No | The molecule lacks hydrogen atoms bonded to highly electronegative atoms.[2] |

Predicted Solubility in Organic Solvents

The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the moderately polar nature of this compound, we can predict its qualitative solubility in a range of common organic solvents.

Table of Common Organic Solvents and Predicted Solubility:

| Solvent | Polarity Index | Dielectric Constant (ε) | Predicted Qualitative Solubility |

| Nonpolar Solvents | |||

| Hexane | 0.1 | 1.88 | Low to Moderate |

| Toluene | 2.4 | 2.38 | High |

| Diethyl Ether | 2.8 | 4.33 | High |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | 3.1 | 8.93 | High |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Very High |

| Ethyl Acetate | 4.4 | 6.02 | High |

| Acetone | 5.1 | 20.7 | Very High |

| Acetonitrile (ACN) | 5.8 | 37.5 | Moderate to High |

| Dimethylformamide (DMF) | 6.4 | 36.71 | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | High |

| Polar Protic Solvents | |||

| Isopropanol | 3.9 | 19.92 | Moderate |

| Ethanol | 4.3 | 24.55 | Moderate |

| Methanol | 5.1 | 32.70 | Moderate to Low |

| Water | 10.2 | 80.1 | Very Low |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6]

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilution: Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Analysis: Determine the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Analytical Methods for Concentration Determination

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region.

Procedure:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Construct Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.[7]

-

Analyze Sample: Measure the absorbance of the diluted, saturated sample at λmax.

-

Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.[8]

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[9]

Procedure:

-

Develop an HPLC Method: Develop a suitable HPLC method (e.g., reversed-phase HPLC) with an appropriate column, mobile phase, and detector (e.g., UV detector set at an optimal wavelength) to achieve good separation and detection of this compound.

-

Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations.

-

Construct Calibration Curve: Inject a fixed volume of each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.[10]

-

Analyze Sample: Inject the same fixed volume of the diluted, saturated sample into the HPLC system and record the peak area.

-

Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility.[11]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While direct, published quantitative solubility data for this compound is not currently available, this technical guide provides a robust framework for both predicting and experimentally determining its solubility in a variety of organic solvents. By understanding the physicochemical properties of the molecule and applying the principle of "like dissolves like," researchers can make informed decisions about appropriate solvent systems. Furthermore, the detailed experimental protocols provided herein offer a clear path for generating the precise, quantitative data necessary for advancing research and development involving this compound.

References

- 1. 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 2758666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2',3'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 24726827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. yjes.researchcommons.org [yjes.researchcommons.org]

- 4. Solvent Physical Properties [people.chem.umass.edu]

- 5. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uhplcs.com [uhplcs.com]

- 11. waters.com [waters.com]

Spectroscopic Profile of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. Due to the limited availability of published experimental data for this specific molecule, this document focuses on high-quality predicted data obtained from computational models. It serves as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using advanced computational algorithms. The chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.64 | s | 2H | H-2', H-6' |

| 7.25 | s | 1H | H-4' |

| 2.41 | s | 6H | 2 x Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 181.5 | C=O |

| 140.2 | C-4' |

| 139.1 | C-3', C-5' |

| 131.7 | C-1' |

| 126.3 | C-2', C-6' |

| 116.4 (q, J ≈ 291 Hz) | CF₃ |

| 21.3 | 2 x Ar-CH₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -72.1 | s | -CF₃ |

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1350-1150 | Strong | C-F stretch (trifluoromethyl group) |

Mass Spectrometry (MS)

The predicted mass spectrum shows the expected fragmentation pattern under electron ionization.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 202 | 45 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M - CF₃]⁺ |

| 105 | 30 | [C₇H₅O]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

| 69 | 15 | [CF₃]⁺ |

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for aromatic ketones like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire data at a proton frequency of 400 or 500 MHz.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data at a carbon frequency of 100 or 125 MHz.

-

Set a spectral width of approximately 220-240 ppm.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition:

-

Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

-

Acquire data at a fluorine frequency of 376 or 470 MHz.

-

The spectral width can be large, so a preliminary wide-sweep experiment may be necessary to locate the signal.[3]

-

Proton decoupling is often not necessary but can be used to simplify spectra.

-

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[4]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.[5]

-

Place the sample in the instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds.[6][7]

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe can be used to introduce the sample into the mass spectrometer.

-

Data Acquisition:

-

The electron energy is typically set to 70 eV.[7]

-

The mass analyzer (e.g., quadrupole, time-of-flight) scans a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-300 amu).

-

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the structure of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Structure of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. F19 detection [nmr.chem.ucsb.edu]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Commercial Availability and Technical Profile of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dimethyl-2,2,2-trifluoroacetophenone, with the CAS number 132719-10-9, is a fluorinated aromatic ketone.[1] This class of compounds, characterized by a trifluoromethyl group attached to a carbonyl, is of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group imparts unique chemical and physical properties, including enhanced metabolic stability and increased binding affinity to biological targets, making such molecules valuable building blocks in drug discovery. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties and Commercial Availability

This compound is commercially available from a number of chemical suppliers. While specific purity levels may vary, it is typically offered at purities of 95% or higher.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| IUPAC Name | 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone | [1] |

| CAS Number | 132719-10-9 | [1] |

| Molecular Formula | C10H9F3O | [1] |

| Molecular Weight | 202.17 g/mol | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid for similar compounds) | |

| Purity | ≥95% (typical) |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its synthesis can be inferred from general methods for the preparation of trifluoromethyl ketones. A common and effective method involves the nucleophilic trifluoromethylation of an appropriate ester or the reaction of an organometallic reagent with a trifluoroacetylating agent.

A plausible synthetic route would involve the Grignard reaction of 1-bromo-3,5-dimethylbenzene with a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride.

General Experimental Workflow for the Synthesis of Aryl Trifluoromethyl Ketones via Grignard Reaction

References

An In-depth Technical Guide to the Synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. This compound serves as a crucial building block in the development of novel pharmaceutical and agrochemical agents. The methodologies discussed herein are based on established chemical principles and analogous transformations reported in the scientific literature. Three core synthetic strategies are detailed: Friedel-Crafts acylation, Grignard reaction, and organolithium reaction.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through three principal pathways, each utilizing different starting materials and reaction conditions.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution involves the reaction of 1,3-dimethylbenzene (m-xylene) with a trifluoroacylating agent, typically trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.

Starting Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Trifluoroacetic anhydride

-

Lewis Acid Catalyst (e.g., Aluminum chloride, Iron(III) chloride)

Grignard Reaction

This organometallic approach involves the formation of a Grignard reagent from a halogenated 3,5-dimethylbenzene, which then reacts with a trifluoroacetylating agent.

Starting Materials:

-

1-Bromo-3,5-dimethylbenzene (5-bromo-m-xylene)

-

Magnesium turnings

-

Trifluoroacetylating agent (e.g., Trifluoroacetic anhydride, Ethyl trifluoroacetate)

Organolithium Reaction

Similar to the Grignard route, this method employs a more reactive organolithium reagent generated from a halogenated 3,5-dimethylbenzene.

Starting Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Strong organolithium base (e.g., n-Butyllithium, tert-Butyllithium)

-

Trifluoroacetylating agent (e.g., Trifluoroacetic anhydride)

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes, based on analogous reactions reported in the literature. Please note that the yields for the target molecule, this compound, are estimated based on these related transformations.

| Synthetic Route | Starting Materials | Trifluoroacylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reported Yield (Analogous Rxn) | Purity (Analogous Rxn) |

| Friedel-Crafts Acylation | 1,3-Dimethylbenzene | Trifluoroacetic anhydride | FeCl₃·6H₂O (10 mol%) | Tunable Aryl Alkyl Ionic Liquid | 60 | 65-94%[1][2] | High |

| Grignard Reaction | 1-Bromo-3,5-dimethylbenzene | Trifluoroacetic anhydride | Magnesium | Diethyl ether | -70 to RT | ~70% (estimated) | >99% (purified)[3] |

| Organolithium Reaction | 1-Bromo-3,5-dimethylbenzene | Trifluoroacetic anhydride | tert-Butyllithium | Tetrahydrofuran | -78 | 37-41%[3][4] | High (after distillation) |

Experimental Protocols

The following are detailed experimental protocols for each synthetic route, adapted from established procedures for similar compounds.

Protocol 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene

This procedure is adapted from a general method for the iron-catalyzed Friedel-Crafts acylation in ionic liquids.[1][2]

Procedure:

-

To a solution of 1,3-dimethylbenzene (1.0 mmol) in a tunable aryl alkyl ionic liquid (0.5 g) is added iron(III) chloride hexahydrate (10 mol%).

-

Trifluoroacetic anhydride (2.0 equiv) is added to the mixture.

-

The reaction is stirred at 60°C and monitored by GC-MS for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Protocol 2: Grignard Reaction from 1-Bromo-3,5-dimethylbenzene

This protocol is based on the general procedure for the synthesis of trifluoroacetophenones via Grignard reagents.[3]

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 equiv) are placed under an inert atmosphere.

-

A solution of 1-bromo-3,5-dimethylbenzene (1.0 equiv) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

-

After the formation of the Grignard reagent is complete (disappearance of magnesium), the reaction mixture is cooled to -70°C.

-

A solution of trifluoroacetic anhydride (1.1 equiv) in anhydrous diethyl ether is added dropwise, maintaining the temperature below -60°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by vacuum distillation to yield this compound.

Protocol 3: Organolithium Reaction from 1-Bromo-3,5-dimethylbenzene

This procedure is adapted from the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone using an organolithium reagent.[5]

Procedure:

-

A solution of 1-bromo-3,5-dimethylbenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere in a flame-dried flask.

-

tert-Butyllithium (1.1 equiv, as a solution in pentane) is added dropwise to the cooled solution, and the mixture is stirred at -78°C for 1 hour.

-

Trifluoroacetic anhydride (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -78°C for an additional 2 hours.

-

The reaction is allowed to warm to room temperature and is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by high vacuum distillation to afford this compound.

Mandatory Visualizations

Synthetic Pathways Overview

Caption: Overview of synthetic routes to the target molecule.

Experimental Workflow: Grignard Reaction

Caption: Step-by-step workflow for the Grignard synthesis.

Logical Relationship: Reagent Reactivity

Caption: Relative reactivity of key organometallic intermediates.

References

- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910) [hmdb.ca]

- 5. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

A Theoretical and Computational Guide to 3',5'-Dimethyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trifluoromethylated acetophenones are a class of organic compounds that garner significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity.[1] 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a derivative of this class, presents a promising scaffold for the development of novel pharmaceuticals and functional materials. A thorough understanding of its molecular properties is paramount for predicting its behavior and potential applications.

Computational chemistry provides a powerful and cost-effective avenue for elucidating the geometric, electronic, and vibrational characteristics of molecules. Techniques such as Density Functional Theory (DFT) have been proven to be highly accurate in predicting molecular properties that are in good agreement with experimental data.[2] This guide will detail a computational approach, based on studies of analogous compounds, to thoroughly characterize this compound.

Computational Methodology

The recommended computational approach for studying this compound is based on Density Functional Theory (DFT), a method that has demonstrated reliability for similar molecular systems.[2]

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2]

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[2]

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory to:

-

Confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Predict the infrared (IR) spectrum of the molecule.

-

Obtain zero-point vibrational energy (ZPVE) and other thermodynamic properties.

Electronic Properties

Analysis of the frontier molecular orbitals, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Predicted Data and Analysis (Based on 2,2,2-Trifluoroacetophenone as a Reference)

While specific data for this compound is not available, the following tables present data for the parent molecule, 2,2,2-trifluoroacetophenone, which can serve as a benchmark for future studies.

Table 1: Calculated Geometrical Parameters of 2,2,2-Trifluoroacetophenone

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

| Bond Length (Å) | C=O | 1.207 | 1.211 |

| C-C (ring) | 1.388 - 1.401 | - | |

| C-CF3 | 1.523 | - | |

| Bond Angle (°) | C-C-O | 121.5 | - |

| C-C-C (ring) | 119.4 - 120.6 | - | |

| Data sourced from a computational study on 2,2,2-trifluoroacetophenone.[2] |

Table 2: Calculated Electronic Properties of 2,2,2-Trifluoroacetophenone

| Property | Value (eV) |

| HOMO Energy | -7.35 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 6.10 |

| Data sourced from a computational study on 2,2,2-trifluoroacetophenone.[2] |

Experimental and Computational Workflow

The following diagrams illustrate the general workflow for a comprehensive theoretical and computational study of this compound.

References

An In-depth Technical Guide to 3',5'-Dimethyl-2,2,2-trifluoroacetophenone: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. Much of the information presented herein, particularly regarding safety and handling, is extrapolated from the closely related analogue, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, and general knowledge of trifluoromethyl ketones. All procedures should be conducted with caution in a controlled laboratory setting.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone, is a halogenated ketone. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O | --INVALID-LINK--[1] |

| Molecular Weight | 202.17 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone | --INVALID-LINK--[1] |

Safety and Handling

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following safety information is based on GHS classifications from notifications to ECHA and data for the analogous compound, 3',5'-Dichloro-2,2,2-trifluoroacetophenone.[2][3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

GHS Label Elements

Precautionary Statements

The following precautionary statements are recommended based on the hazard profile of analogous compounds.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Avoid inhalation of vapor or mist.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[2]

Experimental Protocols

No specific experimental protocols for the synthesis of this compound have been published. However, synthetic routes can be adapted from established procedures for analogous compounds like 3',5'-Dichloro-2,2,2-trifluoroacetophenone.[6]

Proposed Synthesis via Grignard Reaction

This protocol is adapted from the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone derivatives.[6]

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine. Add a solution of 1-bromo-3,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

Acylation: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of a trifluoroacetylating agent, such as trifluoroacetic anhydride or N,N-dimethyltrifluoroacetamide, in anhydrous THF.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Potential Applications

The trifluoromethyl group in this compound makes the carbonyl carbon highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is central to its potential applications.

Trifluoromethyl ketones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8] The trifluoromethyl group can enhance metabolic stability and binding affinity of molecules.[7] Some trifluoromethyl ketones have shown antimicrobial activity.[9][10] Furthermore, trifluoroacetophenones can act as organocatalysts, for example, in epoxidation reactions.[11]

Given its structure, this compound could be a precursor for:

-

Chiral Alcohols: Asymmetric reduction of the ketone can lead to chiral trifluoromethyl-substituted alcohols, which are important building blocks in medicinal chemistry.

-

Heterocyclic Compounds: The ketone functionality can be used to construct various heterocyclic ring systems.

-

Biologically Active Molecules: As an analogue of intermediates used in the synthesis of insecticides and other pharmaceuticals, it holds potential for the development of new active ingredients.

Conclusion

While specific data for this compound is limited, a comprehensive understanding of its safety, handling, and potential applications can be derived from its structural analogues. The information provided in this guide serves as a valuable resource for researchers and professionals working with this and related compounds. It is imperative to adhere to strict safety protocols and to conduct thorough literature searches for any new information that may become available.

References

- 1. 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanone | C10H9F3O | CID 2758667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oakwoodchemical.com [oakwoodchemical.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone in Organic Synthesis

Introduction

3',5'-Dimethyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis. The presence of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it an excellent electrophile. This property is exploited in various synthetic transformations, particularly in the asymmetric synthesis of chiral trifluoromethylated alcohols. These chiral alcohols are important intermediates in the development of pharmaceuticals and agrochemicals, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the final product.

One of the most prominent applications of this compound is its use as a substrate in asymmetric reduction reactions to produce enantiomerically enriched 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective method for achieving this transformation with high enantioselectivity.[1][2]

Key Applications:

-

Asymmetric Synthesis: Serves as a prochiral ketone for the synthesis of chiral 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol, a key building block for pharmaceuticals.

-

Pharmaceutical and Agrochemical Intermediates: The resulting chiral alcohols are precursors to more complex molecules with potential biological activity.[3][4]

Asymmetric Reduction via Corey-Itsuno Reaction

The Corey-Itsuno reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][5] The reaction typically employs a chiral oxazaborolidine catalyst, such as one derived from (S)- or (R)-diphenylprolinol, and a stoichiometric borane source, like borane-dimethyl sulfide complex (BMS) or borane-THF complex.[1][2]

The choice of the chiral catalyst dictates the stereochemical outcome of the reduction. Using an (S)-oxazaborolidine catalyst generally yields the (R)-alcohol, while the (R)-catalyst produces the (S)-alcohol. The reaction proceeds with high yields and excellent enantioselectivities, often exceeding 95% ee.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the asymmetric reduction of this compound using the Corey-Itsuno reduction methodology.

| Product Enantiomer | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |

| (R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | 25 | 1-2 | >95 | >98 |

| (S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | 25 | 1-2 | >95 | >98 |

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol

This protocol describes the asymmetric reduction of this compound to (R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol using the Corey-Itsuno reduction.

Materials:

-

This compound

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, nitrogen-flushed 100 mL round-bottom flask, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 0.1 eq.).

-

Add anhydrous THF (20 mL) to the flask and cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 eq.) to the stirred solution.

-

After stirring for 10 minutes at 0 °C, add a solution of this compound (2.02 g, 10 mmol, 1.0 eq.) in anhydrous THF (10 mL) dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C).

-

Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol (10 mL).

-

Slowly add 1 M HCl (20 mL) and stir for 30 minutes.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol.

Protocol 2: Synthesis of (S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol

This protocol is identical to Protocol 1, with the exception of using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to obtain the (S)-enantiomer of the alcohol.

Materials:

-

This compound

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Follow the same procedure as outlined in Protocol 1, substituting (S)-2-Methyl-CBS-oxazaborolidine with (R)-2-Methyl-CBS-oxazaborolidine.

Visualizations

References

Application Notes and Protocols: 3',5'-Dimethyl-2,2,2-trifluoroacetophenone as a Versatile Building Block in Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1] Trifluoromethyl ketones (TFMKs) have emerged as highly valuable and versatile building blocks for the synthesis of novel pharmaceuticals.[2] This document provides detailed application notes and protocols for the potential use of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a promising but currently under-explored building block, in drug discovery and development. While specific applications of this particular dimethyl-substituted analog are not yet widely documented, its structural similarity to well-established intermediates, such as 3',5'-Dichloro-2,2,2-trifluoroacetophenone, suggests a broad potential in various therapeutic areas.

The presence of the trifluoromethyl group can profoundly influence a molecule's properties by increasing its resistance to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer biological half-life.[3] Furthermore, the electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the adjacent carbonyl carbon, making it a reactive handle for a variety of chemical transformations.[4]

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Notes |

| This compound | C₁₀H₉F₃O | 202.17 | 3.1 (Predicted) | The dimethyl substitution offers a balance of lipophilicity and potential for further functionalization. |

| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | C₈H₃Cl₂F₃O | 243.01 | 3.5 (Predicted) | A key intermediate in veterinary medicine; the dichloro groups significantly increase lipophilicity.[1] |

| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | 174.12 | 2.3 (Predicted) | The parent compound, serving as a foundational building block in various synthetic applications. |

Potential Pharmaceutical Applications

Based on the known applications of structurally related trifluoromethyl ketones, this compound is a promising starting material for the synthesis of a diverse range of bioactive molecules.

1. Enzyme Inhibitors:

Trifluoromethyl ketones are known to be excellent mimics of the transition state of peptide hydrolysis, making them potent inhibitors of proteases and other hydrolases. The ketone can exist in equilibrium with its hydrate form, a gem-diol, which can effectively chelate metal ions in the active sites of metalloenzymes.[5] This property has been successfully exploited in the design of inhibitors for enzymes such as histone deacetylases (HDACs).[5]

2. Kinase Inhibitors:

The acetophenone scaffold is a common feature in many kinase inhibitors. The dimethylphenyl moiety can be tailored to fit into the hydrophobic pocket of the ATP-binding site of various kinases, while the trifluoromethyl ketone can be modified to introduce functionalities that form key hydrogen bonds or other interactions with the enzyme.

3. CNS-Active Agents:

The trifluoromethyl group is known to enhance blood-brain barrier permeability, a critical property for drugs targeting the central nervous system.[6] Therefore, derivatives of this compound could be explored for the development of novel treatments for neurological and psychiatric disorders.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a hypothetical adaptation based on established methods for the synthesis of related aryl trifluoromethyl ketones.[7][8]

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

Add anhydrous THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.

-

The reaction mixture should become warm and the color of the iodine should fade. If the reaction does not start, gentle heating may be applied.

-

After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Trifluoroacetate:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add ethyl trifluoroacetate (1.1 equivalents) dropwise to the cooled Grignard solution. A precipitate may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

-

Protocol 2: Reduction of the Ketone to a Chiral Alcohol

The resulting trifluoromethyl alcohol is a versatile chiral building block for further synthesis.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄) or a chiral reducing agent (e.g., (R)- or (S)-CBS reagent)

-

Methanol or THF

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise. For asymmetric reduction, follow established protocols for the chosen chiral reducing agent.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding deionized water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for drug discovery using the building block.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of Agrochemicals Utilizing 3',5'-Dichloro-2,2,2-trifluoroacetophenone

A Note on the Target Compound: Initial literature searches for the applications of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone in agrochemical synthesis did not yield specific results. However, a closely related analog, 3',5'-Dichloro-2,2,2-trifluoroacetophenone , is a well-documented and crucial intermediate in the synthesis of several commercially important agrochemicals. This document will focus on the applications of this dichloro-analog as a representative example of how trifluoroacetophenones are employed in the development of modern pesticides.

Introduction

3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2) is a key building block in the synthesis of a class of isoxazoline insecticides.[1][2][3] Its unique structure, featuring a trifluoromethyl group and a dichlorinated phenyl ring, imparts desirable properties to the final agrochemical products, such as enhanced metabolic stability and target-binding affinity.[4] This intermediate is primarily used in the production of veterinary pharmaceuticals for controlling ectoparasites like fleas and ticks on companion animals.[2][3]

Applications in Agrochemical Synthesis